molecular formula C13H16N2O4 B13211498 1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid

Cat. No.: B13211498
M. Wt: 264.28 g/mol
InChI Key: WKYBTBVVYOMIRV-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound characterized by a cyclobutane ring substituted with an amino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of cyclobutane-1-carboxylic acid with appropriate reagents to introduce the amino and nitrophenyl groups. The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various electrophiles can be used, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the amino position.

Scientific Research Applications

1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and nitrophenyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the presence of both the amino and nitrophenyl groups on the cyclobutane ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

1-[2-amino-1-(3-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16N2O4/c14-8-11(13(12(16)17)5-2-6-13)9-3-1-4-10(7-9)15(18)19/h1,3-4,7,11H,2,5-6,8,14H2,(H,16,17)

InChI Key

WKYBTBVVYOMIRV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(CN)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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